Guaiacol Carbonate

Description

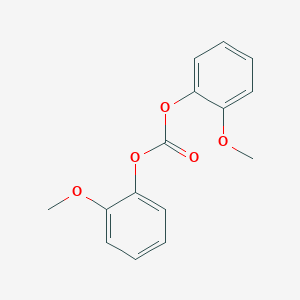

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJFMPWKPVXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046405 | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-17-3 | |

| Record name | Phenol, 2-methoxy-, carbonate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyphenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71XPQ6R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Guaiacol Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacol (B22219) carbonate, a well-established expectorant, exerts its primary therapeutic effect through a multifaceted mechanism centered on its hydrolysis to the active metabolite, guaiacol. This guide delineates the core mechanisms of action, including the principal gastric-pulmonary reflex pathway that enhances respiratory secretions, and secondary contributions from guaiacol's intrinsic anti-inflammatory, antioxidant, and local anesthetic properties. Detailed experimental protocols for assessing expectorant activity are provided, alongside available quantitative data on pharmacokinetics and biochemical interactions. Signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in drug development and respiratory pharmacology.

Introduction

Guaiacol carbonate, the carbonate ester of guaiacol, has a long history of use in the management of productive cough associated with various respiratory conditions.[1][2] Its clinical utility is attributed to its ability to facilitate the clearance of airway mucus. Understanding the precise molecular and physiological mechanisms underpinning this effect is crucial for the rational design of novel mucoactive agents and the optimization of existing therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on experimental evidence and quantitative data relevant to drug development professionals.

Pharmacokinetics and Metabolism: The Prodrug Concept

This compound functions as a prodrug, requiring in vivo hydrolysis to release its active moiety, guaiacol (2-methoxyphenol).[3] This bioconversion is presumed to be mediated by non-specific carboxylesterases present in the liver and other tissues, which cleave the carbonate bond.[2][4]

Upon oral administration, guaiacol is rapidly absorbed, with peak plasma concentrations observed in rats approximately 10 minutes post-administration.[5][6] The elimination of guaiacol is also rapid, with a reported half-life of up to 60 minutes in mouse tissues.[7] Metabolism occurs primarily in the liver, followed by excretion in the urine as sulfate (B86663) (15%) and glucuronic acid (72%) conjugates.[5] The rapid first-pass metabolism may result in low systemic bioavailability of guaiacol after oral administration.[8]

| Pharmacokinetic Parameter | Value | Species | Notes |

| Time to Peak Plasma Concentration (Tmax) | ~10 minutes | Rat | Following oral administration of guaiacol.[5] |

| Half-life (t1/2) | Up to 60 minutes | Mouse | Tissue-dependent.[7] |

| Elimination | Urine | Rabbit | Excreted as sulfate (15%) and glucuronic acid (72%) conjugates.[5] |

| Human Serum Level | < 0.04 mg/L | Human | 30 minutes after a 32 mg oral dose, suggesting high first-pass metabolism.[8] |

Primary Mechanism of Action: The Gastric-Pulmonary Reflex

The principal expectorant effect of guaiacol is not due to a direct action on the respiratory tract but is mediated by a neural reflex arc known as the gastric-pulmonary reflex. This mechanism was historically investigated for various expectorants by researchers such as Eldon M. Boyd.[1][9][10]

The proposed sequence of events is as follows:

-

Gastric Irritation: Following oral administration and hydrolysis, guaiacol acts as a mild irritant to the gastric mucosa.

-

Afferent Vagal Stimulation: This irritation stimulates vagal afferent nerve endings in the stomach wall.[11][12]

-

Central Nervous System Relay: The nerve impulses travel via the vagus nerve to the medullary centers in the brainstem.[13]

-

Efferent Vagal Response: The medulla then initiates a reflex response via efferent parasympathetic vagal pathways that innervate the submucosal glands in the respiratory tract.[14]

-

Increased Respiratory Secretions: This efferent stimulation leads to glandular exocytosis, resulting in an increased volume of lower viscosity respiratory tract fluid.[14] This change in mucus quantity and quality facilitates its removal by coughing and mucociliary clearance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Guaiacol as a drug candidate for treating adult polyglucosan body disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guaiacol as a drug candidate for treating adult polyglucosan body disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COMBINATION OF EXPECTORANT DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ON THE EXPECTORANT ACTION OF RESYL AND OTHER GUAIACOLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reflexes from the lungs and airways: historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory, expectorant, and antitussive properties of Kyeongok-go in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of guaiacol carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of guaiacol (B22219) carbonate (CAS 553-17-3), a compound utilized in the chemical and pharmaceutical industries. This guide consolidates key data, outlines detailed experimental protocols for property determination, and visualizes fundamental chemical processes involving this compound.

Compound Identification and General Data

Guaiacol carbonate, systematically named bis(2-methoxyphenyl) carbonate, is a derivative of guaiacol.[1][2] It is recognized for its use as a precursor in the synthesis of polycarbonate polyols and has historical applications as an expectorant in pharmaceutical formulations.[3][4]

| Identifier | Value | Reference |

| CAS Number | 553-17-3 | [1][3] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][3] |

| Molecular Weight | 274.27 g/mol | [1][2][3] |

| Synonyms | Bis(2-methoxyphenyl) carbonate, Duotal, Carbonic acid bis(2-methoxyphenyl) ester | [1][3] |

| Appearance | Odorless needles | [1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, formulation, and application in various scientific and industrial settings.

| Property | Value | Unit | Notes | Reference |

| Melting Point | 88 - 88.1 | °C | [1][3] | |

| Boiling Point | 377.26 | °C | Rough estimate | [3] |

| Flash Point | 173.7 | °C | [3] | |

| Density | 1.2662 | g/cm³ | Rough estimate | [3] |

| Vapor Pressure | 2.27E-06 | mmHg | at 25°C | [3] |

| Refractive Index | 1.5000 | Estimate | [3] |

Solubility Profile

This compound exhibits a distinct solubility profile, being practically insoluble in water but soluble in several organic solvents.[1]

| Solvent | Solubility | Notes | Reference |

| Water | Practically insoluble | [1] | |

| Ethanol | 1 g / 60 mL | At room temperature; much more soluble in hot ethanol | [1] |

| Chloroform | 1 g / 1 mL | At room temperature | [1] |

| Ether | 1 g / 18 mL | At room temperature | [1] |

| Methanol | Soluble | [3] | |

| Benzene | More soluble when hot | [1] | |

| Glycerol (d 1.2612) | 0.043 g / 100 g | At 20°C | [1] |

| Liquid Fatty Acids | Slightly soluble | [1] |

Chemical Properties and Stability

This compound is a stable compound under standard conditions.[5]

-

Hydrolysis : It is reported to be difficult to hydrolyze.[1] Upon ingestion, a significant portion is excreted unchanged.[1]

-

Stability : The compound is stable under recommended storage conditions (sealed in a dry place at room temperature).[3][5]

-

Incompatibilities : It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]

-

Hazardous Decomposition : Under fire conditions, it may decompose and emit toxic fumes.[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a crystalline organic solid like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[6][7]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation : A small amount of finely powdered, completely dry this compound is loaded into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to pack the sample at the sealed bottom.[6][8]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube setup).[7][9]

-

Heating : The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (88°C).[8]

-

Measurement : The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[7][8]

-

Data Recording : The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7] For a pure compound, this range should be narrow (0.5-1.0°C).[7]

Boiling Point Determination (Thiele Tube Method)

While this compound is a solid at room temperature, this method is standard for determining the boiling point of organic compounds.[10][11]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Methodology:

-

Sample Preparation : A few milliliters of the substance (in molten state for this compound) are placed in a small test tube.

-

Capillary Inversion : A small capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[11][12]

-

Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[11][12]

-

Heating : The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[12]

-

Observation : As the temperature rises, a stream of air bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[12]

-

Measurement : The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of functional groups.[13]

Objective: To qualitatively and quantitatively assess the solubility of this compound in different solvents.

Methodology:

-

Initial Test : A small, pre-weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[13]

-

Solvent Addition : A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[13]

-

Mixing : After each addition, the test tube is shaken vigorously to promote dissolution.[13][14]

-

Observation : The compound is classified as "soluble" if it completely dissolves. If it does not, it is classified as "insoluble" or "sparingly soluble."

-

Acid-Base Testing (for aqueous solutions) : If the compound dissolves in water, its effect on pH can be tested using litmus (B1172312) paper to identify acidic or basic functional groups.[15]

-

Reactive Solubility : For water-insoluble compounds, solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic properties.[13][15] this compound, being a neutral ester, is expected to be insoluble in these aqueous reagents.

Chemical Pathways and Workflows

The following diagrams illustrate the key chemical transformations related to this compound.

Synthesis of this compound

This compound is prepared by the reaction of guaiacol with phosgene (B1210022) in the presence of a base, such as aqueous sodium hydroxide.[1]

Caption: Synthesis pathway of this compound from Guaiacol and Phosgene.

Hydrolysis of this compound

Although difficult, the hydrolysis of this compound yields its precursor, guaiacol, and carbonic acid (which decomposes to CO₂ and H₂O). This reaction represents its metabolic breakdown.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C15H14O5 | CID 11104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 553-17-3,this compound | lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

Guaiacol Carbonate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guaiacol (B22219) carbonate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Introduction to Guaiacol Carbonate

This compound, with the chemical formula C₁₅H₁₄O₅, is a carbonate ester of guaiacol. It is a white crystalline powder that is practically insoluble in water. Its solubility in organic solvents is a critical parameter for its application in various fields, including pharmaceuticals and organic synthesis. Understanding its solubility profile is essential for formulation development, purification processes, and designing reaction conditions.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents is summarized in the table below. The data has been compiled from various scientific sources. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Organic Solvent | Temperature | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) |

| Chloroform | Room Temperature | ~66.7 | ~2.43 |

| Diethyl Ether | Room Temperature | ~7.96 | ~0.29 |

| Ethanol | Room Temperature | ~2.08 | ~0.076 |

| Glycerol | 20°C (68°F) | 0.043 | ~0.0016 |

| Methanol | 25°C (77°F) | Freely Soluble | Not Quantified |

| Acetone | Not Specified | Soluble | Not Quantified |

| Benzene | Not Specified | Soluble | Not Quantified |

| Toluene | Not Specified | Soluble | Not Quantified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] | 0.365 M |

Note: "Room Temperature" is generally considered to be between 20°C and 25°C. "Freely Soluble" indicates that the solute has a high affinity for the solvent, but a precise quantitative value was not available in the cited literature. The molar solubility was calculated based on the provided g/100g data and the respective solvent densities at room temperature.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for three common techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected Organic Solvent

-

Analytical Balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or filter paper and funnel)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the supernatant using a syringe filter or other suitable filtration method to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). For high-boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed, dry the container with the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the container minus its initial weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solution.

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials:

-

This compound

-

Selected Organic Solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Analysis:

-

After reaching equilibrium, carefully withdraw and filter a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. It is particularly useful for complex mixtures or when high accuracy is required.

Materials:

-

This compound

-

Selected Organic Solvent

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound at the desired temperature as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

After reaching equilibrium, withdraw and filter a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area for this compound.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: Generalized workflow for the experimental determination of this compound solubility.

This guide provides essential information on the solubility of this compound in organic solvents, offering both quantitative data and detailed experimental procedures. This knowledge is crucial for the effective handling and application of this compound in research and development.

References

A Technical Guide to the Crystal Structure Analysis of Guaiacol Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (B22219) carbonate, a derivative of guaiacol, is known for its use as an expectorant.[1] Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for elucidating structure-property relationships, which can inform drug formulation, stability, and polymorphism studies. While a detailed, publicly available single-crystal X-ray diffraction analysis of guaiacol carbonate is not prevalent in the current scientific literature, this guide outlines the comprehensive methodology that would be employed for such an analysis. This document serves as a detailed protocol and framework for researchers undertaking the crystallographic study of this compound or similar small organic molecules.

Experimental Protocols: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following sections detail the typical experimental workflow.

1. Crystallization

The initial and often most challenging step is to grow high-quality single crystals of this compound suitable for X-ray diffraction. The compound is described as a white to almost white powder or crystal.[2] For analysis, a single, well-ordered crystal of approximately 0.1-0.3 mm in each dimension is ideal.

-

Solvent Selection: A screening of various solvents is necessary. This compound is soluble in methanol.[2] Crystallization from ethanol (B145695) has also been reported as a purification method.[2] A systematic screening would involve solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) and their mixtures.

-

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures, to promote crystal growth.

-

2. Crystal Mounting and Data Collection

-

Crystal Selection: A suitable crystal is selected under a microscope based on its size, morphology, and lack of visible defects.

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K). Low temperatures are used to minimize thermal motion of the atoms and reduce radiation damage.

-

X-ray Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The instrument software calculates an optimal data collection strategy to ensure a complete and redundant dataset is obtained.

3. Data Processing and Structure Solution

-

Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are then integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final results of a crystal structure analysis are presented in a standardized format. The following table is a representative example of how the crystallographic data for this compound would be summarized.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C15H14O5 |

| Formula Weight | 274.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.100 |

| F(000) | 576 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 12345 |

| Independent Reflections | 2345 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Guaiacol Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of guaiacol (B22219) carbonate. As available data on guaiacol carbonate itself is limited, this document focuses on the properties of its active metabolite, guaiacol, to which its therapeutic effects are attributed. This compound is considered a prodrug that, upon administration, is presumed to hydrolyze into two molecules of guaiacol. This guide summarizes the available quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of guaiacol from preclinical studies. It further delves into the pharmacodynamic mechanisms of guaiacol, particularly its well-established role as an expectorant and its emerging potential in other therapeutic areas. Detailed experimental protocols for key bioanalytical and pharmacological assays are provided to facilitate further research and development. Visual representations of metabolic and signaling pathways are included to offer a clear conceptual framework.

Introduction

This compound (bis(2-methoxyphenyl) carbonate) is a compound that has been utilized in pharmaceutical preparations, primarily for its expectorant properties.[1][2] It is synthesized from guaiacol, a naturally occurring phenolic compound found in wood smoke and creosote.[3][4] Structurally, this compound is a carbonate ester of two guaiacol molecules. In vivo, it is expected to undergo hydrolysis to release guaiacol, which is the active pharmacological agent. Therefore, a thorough understanding of the pharmacokinetics and pharmacodynamics of guaiacol is essential to fully characterize the clinical effects of this compound. This guide will synthesize the existing scientific literature on guaiacol to provide a detailed technical resource for the scientific community.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to its conversion to guaiacol. The following sections detail the presumed metabolic pathway of this compound and the known pharmacokinetic parameters of guaiacol based on preclinical studies.

Presumed Metabolism of this compound

This compound is believed to act as a prodrug, undergoing hydrolysis in vivo to yield two molecules of guaiacol. This biotransformation is likely catalyzed by esterases present in the plasma and various tissues. However, to date, there is a lack of published studies quantifying the rate and extent of this hydrolysis in vivo.

Caption: Presumed metabolic activation of this compound to guaiacol.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Guaiacol

The ADME profile of guaiacol has been primarily studied in animal models.

-

Absorption: In rats, guaiacol is rapidly absorbed following oral administration, with its presence detected in the blood as early as 5 minutes and reaching peak plasma concentrations in approximately 10 minutes.[5]

-

Distribution: A pharmacokinetic study in a mouse model of Adult Polyglucosan Body Disease (APBD) showed that guaiacol is distributed to various tissues, including the kidney, muscle, liver, heart, and brain.

-

Metabolism: The primary metabolic pathway for guaiacol is conjugation. In rabbits, it is excreted as sulfate (B86663) (15%) and glucuronic acid (72%) conjugates.[5]

-

Excretion: Elimination of guaiacol from the blood is rapid.[5] The conjugated metabolites are the primary forms of excretion.

Table 1: Summary of Guaiacol Pharmacokinetic Parameters in Animal Models

| Parameter | Species | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | Rat | ~10 minutes | [5] |

| Half-life (t1/2) | Mouse | Up to 60 minutes (in most tissues) | |

| Primary Metabolites | Rabbit | Sulfate and Glucuronide Conjugates | [5] |

| Excretion | Rabbit | 15% as Sulfate, 72% as Glucuronic Acid | [5] |

Pharmacodynamics

The pharmacological effects of this compound are mediated by its active metabolite, guaiacol. The primary and most well-documented effect is its expectorant action. More recent research has uncovered other potential mechanisms of action.

Expectorant Mechanism of Action

Guaiacol's expectorant effect is believed to be mediated by a reflex mechanism.[2] Upon oral administration, it is thought to irritate the gastric mucosa, which in turn stimulates afferent nerve fibers. This signal is relayed to the medullary centers in the brainstem, leading to a reflex stimulation of secretory glands in the respiratory tract. The increased secretion of respiratory fluids helps to liquefy and reduce the viscosity of mucus, facilitating its removal through coughing.

Caption: Reflex arc mechanism of guaiacol's expectorant action.

Other Potential Mechanisms of Action

Recent research has suggested other potential therapeutic applications for guaiacol based on its molecular interactions.

-

Modulation of Glycogen (B147801) Metabolism: In a mouse model of Adult Polyglucosan Body Disease (APBD), guaiacol was found to lower the accumulation of polyglucosans.[6] This effect is attributed to the inhibition of glycogen synthase (GYS) and the activation of AMP-activated protein kinase (AMPK).[6] AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic processes like glycogen synthesis.

References

A Technical Guide to the Historical Synthesis of Guaiacol Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for guaiacol (B22219) carbonate, a compound of significant interest in the development of pharmaceuticals. This document provides a detailed overview of the core synthesis methodologies prevalent in the late 19th and early 20th centuries, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate a comprehensive understanding for today's researchers and scientists.

Introduction

Guaiacol carbonate, known historically by trade names such as Duotal, emerged as a valuable pharmaceutical agent following the exploration of guaiacol derivatives for therapeutic applications. Its synthesis was a key step in transforming guaiacol, a component of creosote, into a more palatable and clinically useful form. The primary historical method for its preparation centered on the use of the highly reactive gas, phosgene (B1210022).

Core Historical Synthesis Method: The Phosgene Route

The dominant historical method for the industrial and laboratory synthesis of this compound involved the reaction of sodium guaiacolate with phosgene (carbonyl chloride). This process, which became widespread in the late 1800s and early 1900s, is a classic example of a phosgenation reaction to form a carbonate ester from a phenoxide.

The overall reaction proceeds as follows:

2 C₇H₇NaO₂ (Sodium Guaiacolate) + COCl₂ (Phosgene) → C₁₅H₁₄O₅ (this compound) + 2 NaCl (Sodium Chloride)

This reaction was typically carried out by preparing a solution of sodium guaiacolate and then introducing phosgene gas. The stoichiometry of the reaction is crucial, requiring two equivalents of sodium guaiacolate for every one equivalent of phosgene[1].

Experimental Protocol: Phosgene-Based Synthesis

The following protocol is a reconstruction based on the available historical literature and common laboratory practices of the period.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosgene (COCl₂) gas

-

Anhydrous solvent (e.g., toluene, benzene, or chloroform)

-

Water

-

Ethanol for recrystallization

Procedure:

-

Preparation of Sodium Guaiacolate:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve a specific molar quantity of guaiacol in a minimal amount of a suitable anhydrous solvent like toluene.

-

Separately, prepare a stoichiometric equivalent of sodium hydroxide as a concentrated aqueous solution.

-

Slowly add the sodium hydroxide solution to the guaiacol solution with vigorous stirring. The reaction is exothermic and forms sodium guaiacolate, which may precipitate. The mixture is stirred until the formation of the sodium salt is complete.

-

-

Phosgenation:

-

The reaction vessel containing the sodium guaiacolate suspension is cooled in an ice bath.

-

A stream of phosgene gas is then carefully bubbled through the cold, stirred suspension. The molar ratio of phosgene to sodium guaiacolate should be approximately 1:2. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

The introduction of phosgene is continued until the reaction is complete, which could be monitored by the disappearance of the starting phenoxide.

-

-

Work-up and Purification:

-

After the reaction is complete, any excess phosgene is removed by purging the reaction mixture with an inert gas.

-

The reaction mixture, containing the precipitated this compound and sodium chloride, is then filtered.

-

The solid product is washed with cold water to remove the sodium chloride.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

The purified product is dried, and its melting point is determined to assess purity.

-

Alternative Historical Approaches

While the phosgene route was the most prominent, other methods for the formation of carbonate esters were known during this period. One such potential, though less documented for this compound specifically, is transesterification. This would involve reacting guaiacol with a simpler, more accessible carbonate ester, such as diethyl carbonate, in the presence of a catalyst. However, detailed historical records of this specific application for this compound are scarce.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis of this compound. Due to the nature of historical records, precise yields were not always reported.

| Parameter | Phosgene Method |

| Starting Materials | Sodium Guaiacolate, Phosgene |

| Stoichiometry | 2 : 1 |

| Solvent | Toluene, Benzene, or Chloroform |

| Reported Yield | Generally high (specific figures often not cited in historical texts) |

| Product Purity | Assessed by melting point |

| Melting Point | 86-88 °C |

Visualizing the Synthesis Workflow

To better illustrate the logical flow of the historical synthesis process, the following diagrams have been generated using the DOT language.

Caption: Workflow for the historical synthesis of this compound via the phosgene route.

Signaling Pathway of the Core Reaction

The chemical transformation at the heart of the historical synthesis can be visualized as a nucleophilic attack of the phenoxide on the carbonyl carbon of phosgene.

Caption: Simplified reaction pathway for the formation of this compound.

Conclusion

The historical synthesis of this compound was predominantly achieved through the reaction of sodium guaiacolate with phosgene. This method, while effective, involved the use of a highly toxic reagent, a significant consideration for modern process safety and environmental standards. Understanding these historical methods provides valuable context for the evolution of pharmaceutical chemistry and highlights the advances made in developing safer and more sustainable synthetic routes. This guide serves as a foundational resource for researchers delving into the history of medicinal chemistry and for those seeking to innovate upon established synthetic pathways.

References

Methodological & Application

Application Notes and Protocols: Guaiacol Carbonate as a Precursor for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of guaiacol (B22219) carbonate as a precursor in pharmaceutical synthesis. Guaiacol carbonate, a stable derivative of guaiacol, presents potential as a versatile reagent for the introduction of the guaiacoxycarbonyl moiety and as a building block for more complex molecular architectures.

Application Note 1: this compound as a Precursor for the Synthesis of N-Aryl Carbamates

Overview

The carbamate (B1207046) functional group is a crucial component in a wide array of pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, often serving as a peptide bond isostere.[1] this compound can serve as an effective reagent for the synthesis of N-aryl carbamates through reaction with aromatic amines. This process, known as N-guaiacoxycarbonylation, offers a pathway to novel carbamate derivatives with potential biological activity. The reaction is proposed to proceed via nucleophilic attack of the amine on one of the carbonyl carbons of this compound, leading to the formation of the N-aryl carbamate and guaiacol as a byproduct.

Reaction Scheme

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of an N-aryl carbamate from an aromatic amine and this compound, based on typical yields for similar carbamate syntheses.[2][3][4][5]

| Parameter | Value |

| Reactants | |

| Aromatic Amine | 1.0 mmol |

| This compound | 1.2 mmol |

| Catalyst (e.g., TBD) | 0.1 mmol |

| Solvent (e.g., THF) | 10 mL |

| Reaction Conditions | |

| Temperature | 25 °C |

| Time | 24 h |

| Results | |

| Product Yield | 85% |

| Product Purity (by HPLC) | >98% |

Experimental Protocol: Synthesis of a Representative N-Aryl Carbamate

This protocol describes a general procedure for the synthesis of an N-aryl carbamate using this compound and an aromatic amine.

Materials:

-

Aromatic amine (1.0 eq)

-

This compound (1.2 eq)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 eq), this compound (1.2 eq), and the catalyst TBD (0.1 eq).

-

Add anhydrous THF to dissolve the reactants.

-

Stir the reaction mixture at room temperature (25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the guaiacol byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure N-aryl carbamate.

Characterization:

The structure and purity of the resulting N-aryl carbamate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N-Aryl Carbamates.

Application Note 2: this compound as a Potential Precursor for Biologically Active Heterocycles

Overview

Guaiacol and its derivatives are valuable starting materials for the synthesis of complex, biologically active heterocyclic compounds.[6] While guaiacol is more commonly used, this compound offers an alternative, potentially more stable precursor. A plausible synthetic strategy involves the in-situ generation of a guaiacol-derived nucleophile from this compound, which can then be used in subsequent reactions to build heterocyclic scaffolds. For instance, the guaiacoxy anion could be generated and reacted with a suitable electrophile to form an intermediate that can then undergo cyclization.

Logical Workflow for Heterocycle Synthesis

A potential synthetic pathway could involve the following logical steps:

-

Activation/Deprotection of this compound: Selective cleavage of one of the ester linkages in this compound to generate a guaiacolate anion.

-

Functionalization: Reaction of the guaiacolate with a bifunctional molecule containing both an electrophilic site for substitution and a functional group for a subsequent cyclization reaction.

-

Cyclization: Intramolecular reaction to form the heterocyclic ring system.

-

Further Modification: Optional subsequent chemical modifications to arrive at the final target molecule.

Exemplary Reaction Parameters from Related Syntheses

The following table provides examples of reaction conditions from related syntheses involving guaiacol derivatives and carbonates, which could be adapted for a synthesis starting from this compound.[1][6]

| Step | Reagents & Conditions | Purpose |

| Alkylation of Guaiacol Derivative | Dimethyl carbonate, K₂CO₃, 160 °C, 16 h | Introduction of a methyl group.[6] |

| Hydroxyalkylation | Ethylene carbonate, TBAF, DMF, 190 °C, 1 h | Introduction of a hydroxyethyl (B10761427) group. |

| N-Alkylation | Amine, Ru-catalyst, CPME, 130 °C, 16 h | Formation of a C-N bond.[6] |

| Intramolecular C-N Coupling | Ni(cod)₂, IPr·HCl, NaOtBu, Toluene, 12 h | Cyclization to form a nitrogen-containing heterocycle.[6] |

Logical Workflow Diagram

Caption: Logical workflow for heterocycle synthesis from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. | Semantic Scholar [semanticscholar.org]

- 6. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guaiacol Carbonate as a Protecting Group in Chemical Synthesis

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of guaiacol (B22219) carbonate as a protecting group in chemical synthesis. This suggests that it is not a commonly employed strategy. The following application notes and protocols are therefore based on the general principles of carbonate protecting groups and serve as a hypothetical guide. The experimental conditions and yields are illustrative and based on analogous, commonly used carbonate protecting groups.

Introduction to Carbonate Protecting Groups

Carbonate protecting groups are valuable tools in multi-step organic synthesis for the temporary protection of hydroxyl groups in alcohols and phenols. They are generally stable to a range of reaction conditions, particularly acidic and some oxidative and reductive conditions, and can be selectively removed under specific, often basic, conditions. The reactivity and stability of a carbonate protecting group can be tuned by the nature of the substituent attached to the carbonate moiety.

While guaiacol carbonate itself is a stable molecule, its direct use as a protecting group is not documented. A plausible approach would involve the in-situ formation of a this compound derivative on a hydroxyl group, likely via the highly reactive guaiacol chloroformate.

Hypothetical Protection of Alcohols using this compound

The protection of an alcohol (R-OH) with a this compound group would likely proceed through the reaction of the alcohol with guaiacol chloroformate in the presence of a base. This reaction would form a mixed carbonate, effectively protecting the hydroxyl group.

2.1. General Reaction Scheme

Caption: Hypothetical reaction for the protection of an alcohol using guaiacol chloroformate.

2.2. Experimental Protocol: Hypothetical Protection of a Primary Alcohol

This protocol is a general guideline based on typical carbonate protection reactions.

Materials:

-

Primary alcohol (1.0 eq)

-

Guaiacol chloroformate (1.2 eq)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (2.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

-

In a separate flask, dissolve guaiacol chloroformate (1.2 eq) in anhydrous DCM.

-

Add the guaiacol chloroformate solution dropwise to the alcohol solution at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the guaiacol-protected alcohol.

Deprotection of this compound

Based on the known chemistry of other aryl carbonate protecting groups, the this compound group would likely be cleaved under basic conditions, such as hydrolysis with an alkali metal hydroxide (B78521) or carbonate.

3.1. General Reaction Scheme

Caption: Hypothetical reaction for the deprotection of a guaiacol-protected alcohol.

3.2. Experimental Protocol: Hypothetical Deprotection

Materials:

-

Guaiacol-protected alcohol (1.0 eq)

-

Potassium carbonate (3.0 eq) or Lithium hydroxide (3.0 eq)

-

Methanol (B129727)/Water mixture (e.g., 4:1 v/v)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the guaiacol-protected alcohol (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~7 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Quantitative Data for Common Carbonate Protecting Groups

The following table summarizes typical reaction conditions and yields for the protection and deprotection of alcohols using common carbonate protecting groups. This data is provided for illustrative purposes to offer a general understanding of carbonate protecting group chemistry, as specific data for this compound is unavailable.

| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Methyl Carbonate | MeOCOCl, Pyridine, DCM, 0 °C to rt | 85-95 | K₂CO₃, MeOH, rt | 90-100 |

| Ethyl Carbonate | EtOCOCl, Pyridine, DCM, 0 °C to rt | 80-95 | NaOH, MeOH/H₂O, rt | 85-98 |

| Benzyl Carbonate (Cbz) | BnOCOCl, Pyridine, DCM, 0 °C to rt | 90-100 | H₂, Pd/C, MeOH, rt | 95-100 |

| tert-Butyl Carbonate (Boc) | (Boc)₂O, DMAP, Et₃N, DCM, rt | 80-95 | TFA, DCM, 0 °C to rt | 90-100 |

Stability and Compatibility

Based on the general properties of aryl carbonates, a this compound protecting group would be expected to be stable under the following conditions:

-

Acidic conditions: Stable to mild and some moderately strong acids.

-

Oxidative conditions: Generally stable to many common oxidizing agents.

-

Reductive conditions: Stable to catalytic hydrogenation (unlike Cbz group) and many metal hydride reagents.

It would likely be incompatible with:

-

Strongly basic conditions: As this is the primary method of cleavage.

-

Organometallic reagents: Such as Grignard reagents and organolithiums, which can react with the carbonate carbonyl group.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for utilizing a protecting group strategy in a multi-step synthesis.

High-Throughput Screening Assays Using Guaiacol for Peroxidase and Laccase Activity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. A key component of successful HTS campaigns is the availability of robust, reliable, and cost-effective assay methodologies. Guaiacol-based colorimetric assays offer a straightforward and effective means to monitor the enzymatic activity of peroxidases and laccases, two important classes of oxidoreductase enzymes implicated in a variety of physiological and pathological processes.

The principle of this assay is centered on the oxidation of guaiacol (B22219), a colorless phenolic compound, into tetraguaiacol, a brownish-orange product. This conversion can be readily quantified by measuring the increase in absorbance at approximately 470 nm.[1][2][3] The rate of color formation is directly proportional to the enzyme's activity, making it an ideal method for screening potential inhibitors or activators.

Peroxidase Assays: Peroxidases catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. The guaiacol assay for peroxidases is a classic and widely used method to determine enzyme activity.[1][2] In the context of drug discovery, this assay can be adapted for HTS to identify inhibitors of specific peroxidases, such as thyroperoxidase (TPO), which is a key enzyme in thyroid hormone synthesis.[4][5]

Laccase Assays: Laccases are multi-copper containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. Guaiacol serves as an effective substrate for monitoring laccase activity, with the formation of a reddish-brown color indicating enzymatic activity.[6][7][8] This assay is valuable for screening for laccase inhibitors, which have potential applications in various industrial and biomedical fields.

Key Experimental Parameters and Data

The successful implementation of guaiacol-based HTS assays requires careful optimization of several experimental parameters. The following tables summarize key quantitative data for peroxidase and laccase assays using guaiacol.

Peroxidase Assay Parameters

| Parameter | Value | Enzyme Source | Reference |

| Wavelength (λmax) | 470 nm | Horseradish Peroxidase | [2] |

| pH Optimum | 4.5 - 6.0 | Corn Root Peroxidase | [9] |

| Michaelis Constant (Km) for Guaiacol | 8.70 mM - 14.3 mM | Crocus sativus & Corn Root Peroxidase | [9][10] |

| Z'-Factor | 0.62 | Thyroperoxidase (96-well format) | [4] |

Laccase Assay Parameters

| Parameter | Value | Enzyme Source | Reference |

| Wavelength (λmax) | 465 nm | Bacillus subtilis | [11] |

| pH Optimum | 5.0 | Ganoderma lucidum | |

| Michaelis Constant (Km) for Guaiacol | 1.658 mM | Fungal Laccase | [12] |

| Guaiacol Concentration for Screening | 0.01% - 0.04% (w/v) | Fungal Cultures | [8] |

Inhibitor IC50 Values

| Enzyme | Inhibitor | IC50 Value | Reference |

| Guaiacol Peroxidase | Ascorbate | 13 µM - 22 µM | [10] |

| Guaiacol Peroxidase | Azide | 42 µM - 50 µM | [10] |

| Thyroperoxidase | Methimazole (MMI) | > Ethylene thiourea (B124793) > 6-propylthiouracil | [4] |

| Laccase | Sodium Azide (NaN₃) | Concentration-dependent inhibition | [13] |

| Laccase | EDTA | Concentration-dependent inhibition | [13] |

Experimental Protocols

The following are generalized high-throughput screening protocols for peroxidase and laccase inhibitors using guaiacol in a 96-well microplate format. These protocols should be optimized for specific enzymes and screening campaigns.

Protocol 1: High-Throughput Screening for Peroxidase Inhibitors

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0).

- Guaiacol Solution: Prepare a stock solution of guaiacol in the assay buffer. The final concentration in the assay typically ranges from 1 to 10 mM.

- Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh stock solution of H₂O₂ in the assay buffer. The final concentration in the assay is typically in the low millimolar range.

- Enzyme Solution: Prepare a solution of the peroxidase enzyme in the assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.

- Test Compounds and Controls: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Include positive controls (known inhibitors) and negative controls (vehicle).

2. Assay Procedure (96-well plate):

- Add 2 µL of test compound, positive control, or vehicle to the appropriate wells.

- Add 100 µL of the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

- To initiate the reaction, add 100 µL of a pre-mixed solution containing guaiacol and H₂O₂.

- Immediately place the plate in a microplate reader and measure the absorbance at 470 nm kinetically over 10-15 minutes, or as an endpoint reading after a fixed time.

3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each well.

- Normalize the data to the negative controls (100% activity) and positive controls (0% activity).

- Determine the percent inhibition for each test compound.

- For active compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Screening for Laccase Inhibitors

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0).

- Guaiacol Solution: Prepare a stock solution of guaiacol in the assay buffer. The final concentration in the assay typically ranges from 1 to 10 mM.

- Enzyme Solution: Prepare a solution of the laccase enzyme in the assay buffer to a concentration that yields a linear reaction rate.

- Test Compounds and Controls: Prepare as described in the peroxidase protocol.

2. Assay Procedure (96-well plate):

- Add 2 µL of test compound, positive control, or vehicle to the appropriate wells.

- Add 100 µL of the enzyme solution to all wells and incubate for a pre-determined time at room temperature.

- To initiate the reaction, add 100 µL of the guaiacol solution.

- Measure the absorbance at 465 nm kinetically or as an endpoint reading.

3. Data Analysis:

- Analyze the data as described in the peroxidase protocol.

Visualizations

Enzymatic Reaction Pathways

Caption: Peroxidase-catalyzed oxidation of guaiacol.

Caption: Laccase-catalyzed oxidation of guaiacol.

Experimental Workflow

Caption: A generalized HTS workflow for inhibitor screening.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. ableweb.org [ableweb.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Screening, Identification, and Assessment of Laccase-Producing Fungi Isolated From Different Environmental Samples – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. ijcmas.com [ijcmas.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 11. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Screening and production of a potential extracellular fungal laccase from Penicillium chrysogenum: Media optimization by response surface methodology (RSM) and central composite rotatable design (CCRD) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guaiacol Carbonate as a Pro-Substrate for Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (B22219) carbonate, a stable derivative of guaiacol, serves as a valuable pro-substrate in enzymatic assays. While not directly metabolized by common reporter enzymes, it can be chemically hydrolyzed to release guaiacol. This liberated guaiacol can then act as a substrate for enzymes such as peroxidase or laccase, leading to the formation of a colored product that can be quantified spectrophotometrically. This two-step process allows for the indirect measurement of conditions or enzymatic activities that can facilitate the hydrolysis of the carbonate ester.

This application note provides a detailed protocol for a coupled assay involving the chemical hydrolysis of guaiacol carbonate followed by the enzymatic detection of the released guaiacol using horseradish peroxidase (HRP). This method is applicable for screening for chemical catalysts or conditions that promote carbonate ester cleavage and can be adapted for high-throughput screening formats.

Principle of the Coupled Assay

The assay is based on a two-stage reaction:

-

Chemical Hydrolysis: this compound is subjected to conditions that promote the hydrolysis of the carbonate bond, resulting in the release of two molecules of guaiacol and carbonic acid. Alkaline conditions are typically effective for this hydrolysis step.

-

Enzymatic Color Development: The guaiacol produced in the first step is then utilized as a substrate by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). The HRP catalyzes the oxidation of guaiacol to form a colored product, tetraguaiacol, which exhibits a characteristic absorbance at 470 nm. The intensity of the color produced is directly proportional to the amount of guaiacol released, and thus to the extent of this compound hydrolysis.

Signaling Pathway and Experimental Workflow

Caption: Workflow of the coupled assay for this compound.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for the enzymatic detection of guaiacol. Note that the optimal conditions for the initial chemical hydrolysis of this compound may need to be determined empirically based on the specific application.

| Parameter | Value | Notes |

| Reagent Concentrations | ||

| This compound | 1-10 mM | The initial concentration may need optimization depending on the efficiency of the hydrolysis step. |

| Guaiacol (as standard) | 0.1 - 2 mM | For generating a standard curve to quantify the released guaiacol. |

| Horseradish Peroxidase (HRP) | 1-10 U/mL | The optimal enzyme concentration should be determined to ensure the reaction proceeds within a measurable timeframe. |

| Hydrogen Peroxide (H₂O₂) | 0.3 - 3 mM | The concentration of H₂O₂ should be optimized; excess can lead to enzyme inactivation. |

| Reaction Conditions | ||

| Hydrolysis pH | > 9.0 (alkaline) | The rate of hydrolysis is pH-dependent. A buffer such as carbonate-bicarbonate can be used. |

| Enzymatic Reaction pH | 6.0 - 7.5 | The optimal pH for HRP activity. A phosphate (B84403) or citrate-phosphate buffer is commonly used. |

| Temperature | 25 - 37 °C | Both hydrolysis and enzymatic reactions are temperature-dependent. |

| Measurement Parameters | ||

| Wavelength | 470 nm | The wavelength of maximum absorbance for the product, tetraguaiacol.[1] |

| Molar Extinction Coefficient | 26,600 M⁻¹cm⁻¹ (for tetraguaiacol) | Can be used to calculate the concentration of the product formed. The exact value can vary slightly with reaction conditions. |

Experimental Protocols

Protocol 1: Chemical Hydrolysis of this compound

Objective: To release guaiacol from this compound through alkaline hydrolysis.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) or a suitable alkaline buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 10)

-

Microcentrifuge tubes or a 96-well plate

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM in a suitable organic solvent like DMSO, as it has low aqueous solubility).

-

In a microcentrifuge tube or well of a 96-well plate, add a specific volume of the this compound stock solution to an alkaline buffer (e.g., 10 µL of 100 mM this compound in 990 µL of 100 mM carbonate-bicarbonate buffer, pH 10, for a final concentration of 1 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to achieve sufficient hydrolysis.

-

After incubation, neutralize the solution by adding a suitable acid (e.g., HCl) to bring the pH to the optimal range for the subsequent enzymatic reaction (pH 6.0 - 7.5). This is a critical step to prevent denaturation of the peroxidase.

-

The resulting solution containing the released guaiacol is now ready for enzymatic detection.

Protocol 2: Enzymatic Detection of Released Guaiacol

Objective: To quantify the amount of guaiacol released from the hydrolysis of this compound using a horseradish peroxidase-based assay.

Materials:

-

Hydrolyzed this compound solution (from Protocol 1)

-

Guaiacol standards (for creating a standard curve)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL in phosphate buffer)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM in distilled water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 470 nm

Procedure:

-

Prepare a Guaiacol Standard Curve:

-

Prepare a series of guaiacol solutions of known concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 mM) in the neutralized hydrolysis buffer.

-

These standards will be treated in the same way as the samples from the hydrolysis reaction.

-

-

Set up the Enzymatic Reaction:

-

In the wells of a 96-well microplate, add the following in order:

-

50 µL of the neutralized, hydrolyzed this compound solution or guaiacol standard.

-

100 µL of 100 mM phosphate buffer (pH 7.0).

-

25 µL of 10 U/mL HRP solution.

-

-

To initiate the reaction, add 25 µL of 30 mM H₂O₂ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature (or a controlled temperature, e.g., 25°C) for a set period (e.g., 10-20 minutes). The color development should be monitored.

-

Measure the absorbance of each well at 470 nm using a microplate reader.[1]

-

-

Data Analysis:

-